7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with dichloromethoxyphenyl and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are essential for cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention .
Mode of Action
While the exact interaction of this compound with its target is not specified, it is likely that it binds to the active site of its target protein and inhibits its function. This is a common mode of action for small molecule inhibitors. For instance, similar compounds have been shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis . This can have downstream effects on cell proliferation and survival, particularly in cancer cells where CDK2 is often overactive .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties are crucial for determining the drug’s absorption, distribution, metabolism, and excretion, all of which can impact its bioavailability and efficacy.
Result of Action
Similar compounds have been reported to significantly inhibit the growth of various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
These compounds have shown promise as inhibitors of CDK2, a key player in cell cycle progression and a potential target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Dichloromethoxyphenyl Group: This step involves the substitution reaction where the dichloromethoxyphenyl group is introduced onto the triazolopyrimidine core.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxy groups on the phenyl ring, along with the triazolopyrimidine core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
7-(3,5-dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O2/c1-6-10(13(17)22)11(21-14(20-6)18-5-19-21)8-3-7(15)4-9(16)12(8)23-2/h3-5,11H,1-2H3,(H2,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMWNZNDWHWXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC(=C3)Cl)Cl)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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